molecular formula C5H9NO2 B175434 (S)-5-Methylmorpholin-3-one CAS No. 119844-66-5

(S)-5-Methylmorpholin-3-one

Cat. No. B175434
M. Wt: 115.13 g/mol
InChI Key: WWPWUBHXXRVWJK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, molecular weight, and structural formula. The compound’s classification and uses might also be discussed.





  • Synthesis Analysis

    This would involve a detailed discussion of how the compound is synthesized, including the starting materials, reaction conditions, and yield.





  • Molecular Structure Analysis

    Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure.





  • Chemical Reactions Analysis

    This would involve studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions?





  • Physical And Chemical Properties Analysis

    This would include information on the compound’s melting point, boiling point, solubility, and other physical and chemical properties.




  • Scientific Research Applications

    • Radical Chemistry : The study by Rosenau, Potthast, Sixta, and Kosma (2002) in "Tetrahedron" discusses the generation of carbon-centered radicals from N-methylmorpholine-N-oxide, a derivative related to (S)-5-Methylmorpholin-3-one. These radicals have implications in trapping reactions and recombination processes, which are significant in understanding chemical reactions and synthesis (Rosenau, Potthast, Sixta, & Kosma, 2002).

    • Neurochemistry : The research by Diksic and Young (2001) in "Journal of Neurochemistry" explores the use of alpha-Methyl-L-tryptophan, a compound structurally similar to (S)-5-Methylmorpholin-3-one, for studying brain serotonin synthesis. This demonstrates the potential of morpholine derivatives in neuroscientific research (Diksic & Young, 2001).

    • Photoredox Catalysis in Pharmaceutical Development : A study by Douglas, Cole, and Stephenson (2014) in "The Journal of Organic Chemistry" describes the use of visible light-mediated photocatalysis involving N-methylmorpholine for bond construction in complex pharmaceutical targets. This indicates the utility of morpholine derivatives in advanced drug synthesis and development (Douglas, Cole, & Stephenson, 2014).

    • Chemical Synthesis : Harwood, Currie, Drew, and Luke (1996) in "Chemical Communications" describe the use of (S)-5-Phenylmorpholin-2-one in chiral iminium intermediates for diastereoselective Mannich reactions. This highlights the role of morpholine derivatives in stereoselective chemical synthesis (Harwood, Currie, Drew, & Luke, 1996).

    • Analytical Chemistry : The study by Jiang, Liu, Guo, Yu, Yuan, and Feng (2017) in "Analytica Chimica Acta" presents a method for determining formylated DNA and RNA, where morpholine derivatives could potentially be used as analytical reagents or in the development of similar methodologies (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).

    Safety And Hazards

    This section would discuss any known hazards associated with the compound, as well as appropriate safety precautions.




  • Future Directions

    This would involve a discussion of areas for future research. Are there unanswered questions about this compound? Are there potential applications that have not yet been explored?




    For a specific compound like “(S)-5-Methylmorpholin-3-one”, you would need to consult the scientific literature or databases for this information. If you have access to a university library, the librarians there can likely assist you in finding relevant sources. Online databases like PubMed, SciFinder, and Web of Science can also be very helpful. Please note that not all compounds will have information available for all of these categories, especially if they are not widely studied.


    properties

    IUPAC Name

    (5S)-5-methylmorpholin-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H9NO2/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WWPWUBHXXRVWJK-BYPYZUCNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1COCC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1COCC(=O)N1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00496449
    Record name (5S)-5-Methylmorpholin-3-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00496449
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    115.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-5-Methylmorpholin-3-one

    CAS RN

    119844-66-5
    Record name (5S)-5-Methylmorpholin-3-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00496449
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (5S)-5-methylmorpholin-3-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (S)-5-Methylmorpholin-3-one
    Reactant of Route 2
    Reactant of Route 2
    (S)-5-Methylmorpholin-3-one
    Reactant of Route 3
    (S)-5-Methylmorpholin-3-one
    Reactant of Route 4
    Reactant of Route 4
    (S)-5-Methylmorpholin-3-one
    Reactant of Route 5
    (S)-5-Methylmorpholin-3-one
    Reactant of Route 6
    (S)-5-Methylmorpholin-3-one

    Citations

    For This Compound
    2
    Citations
    BH Norman, JS Kroin - The Journal of Organic Chemistry, 1996 - ACS Publications
    We have developed a versatile new synthesis of the Ψ[CH 2 O] pseudopeptides from N-protected-5-substituted morpholin-3-ones. The morpholin-3-ones are prepared in two steps from …
    Number of citations: 46 pubs.acs.org
    S Dugar, A Sharma, B Kuila, D Mahajan, S Dwivedi… - …, 2014 - thieme-connect.com
    A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino …
    Number of citations: 28 www.thieme-connect.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.